Cas no 480390-86-1 (Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate)

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate structure
480390-86-1 structure
Product Name:Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate
N.o CAS:480390-86-1
MF:C17H11F3N2O3
MW:348.276054620743
CID:1023797
PubChem ID:17381484
Update Time:2025-04-20

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate
    • AGN-PC-01G566
    • ANW-62102
    • CTK8B9146
    • methyl 4-[3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]benzoate
    • SureCN5206371
    • DTXSID90589551
    • A849461
    • Methyl 4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate
    • 480390-86-1
    • SR-01000139082
    • SR-01000139082-1
    • DB-334829
    • AKOS000572645
    • 4-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester
    • Methyl4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate
    • SCHEMBL5206371
    • methyl 4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoate
    • MDL: MFCD06124286
    • Inchi: 1S/C17H11F3N2O3/c1-24-16(23)12-4-2-11(3-5-12)15-21-14(22-25-15)10-6-8-13(9-7-10)17(18,19)20/h2-9H,1H3
    • Chave InChI: JXTKFZNKWDNBPZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1=NOC(C2C=CC(C(=O)OC)=CC=2)=N1)(F)F

Propriedades Computadas

  • Massa Exacta: 348.07217670g/mol
  • Massa monoisotópica: 348.07217670g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 459
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.2
  • Superfície polar topológica: 65.2Ų

Methyl 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoate Preçomais >>

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